7-Methoxybenzofuran-2-carbonitril

Übersicht

Beschreibung

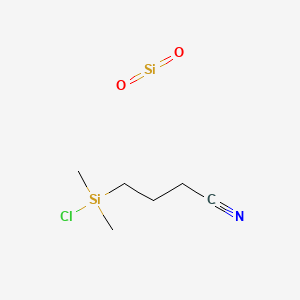

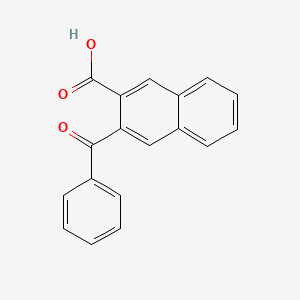

7-Methoxybenzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H7NO2 . It is a member of the benzofuran family, which are compounds that are ubiquitous in nature .

Molecular Structure Analysis

The molecular structure of 7-Methoxybenzofuran-2-carbonitrile consists of a benzofuran ring with a methoxy group (OCH3) at the 7th position and a carbonitrile group (CN) at the 2nd position .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxybenzofuran-2-carbonitrile include a molecular weight of 173.17 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzofuranverbindungen, einschließlich 7-Methoxybenzofuran-2-carbonitril, haben eine starke Antitumoraktivität gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Krebstherapien.

Antibakterielle Eigenschaften

Benzofuran-Derivate haben signifikante antibakterielle Eigenschaften gezeigt . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung neuer antibakterieller Mittel eingesetzt werden könnte.

Antioxidative Wirkungen

Es wurde festgestellt, dass Benzofuranverbindungen antioxidative Aktivitäten aufweisen . Dies bedeutet, dass this compound möglicherweise in Behandlungen zur Bekämpfung von oxidativem Stress im Körper eingesetzt werden könnte.

Antiviren-Anwendungen

Einige Benzofuranverbindungen haben antivirale Aktivitäten gezeigt . Dies deutet darauf hin, dass this compound möglicherweise zur Entwicklung neuer antiviraler Medikamente eingesetzt werden könnte.

Verwendung bei der Synthese von Carbamaten und Carbamiden

This compound wurde bei der Synthese von Carbamaten und Carbamiden über die Curtius-Umlagerung verwendet . Diese Verbindungen haben eine breite Palette von Anwendungen, einschließlich der Verwendung in Pharmazeutika und als Zwischenprodukte in der organischen Synthese .

Entzündungshemmende Eigenschaften

Es wurde festgestellt, dass Benzofuran-Derivate die Produktion von Stickstoffmonoxid (NO) in Zellen hemmen . Dies deutet darauf hin, dass this compound möglicherweise in Behandlungen zur Reduzierung von Entzündungen eingesetzt werden könnte.

Safety and Hazards

Wirkmechanismus

Target of Action

Benzofuran derivatives, to which this compound belongs, have been found to be effective antimicrobial agents . They have also been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to a wide array of biological and pharmacological applications .

Biochemical Pathways

Benzofuran derivatives have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 17317 , which could potentially influence its bioavailability.

Result of Action

Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemische Analyse

Biochemical Properties

7-Methoxybenzofuran-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including 7-Methoxybenzofuran-2-carbonitrile, have been shown to inhibit key enzymes involved in oxidative stress and inflammation . These interactions are crucial for the compound’s biological activities, such as its anti-inflammatory and antioxidant effects.

Cellular Effects

The effects of 7-Methoxybenzofuran-2-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects are beneficial in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.

Molecular Mechanism

At the molecular level, 7-Methoxybenzofuran-2-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are key molecular targets in Alzheimer’s disease . These interactions highlight the potential therapeutic applications of 7-Methoxybenzofuran-2-carbonitrile.

Temporal Effects in Laboratory Settings

The temporal effects of 7-Methoxybenzofuran-2-carbonitrile in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives maintain their stability over time, which is crucial for their sustained biological activity . Additionally, long-term exposure to these compounds can lead to persistent changes in cellular function, such as altered mitochondrial structure and function .

Dosage Effects in Animal Models

The effects of 7-Methoxybenzofuran-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of 7-Methoxybenzofuran-2-carbonitrile.

Metabolic Pathways

7-Methoxybenzofuran-2-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, benzofuran derivatives can modulate glucose and lipid metabolism by influencing short-chain fatty acids and glycolipid metabolism . These interactions are vital for maintaining energy homeostasis and normal physiological functions.

Transport and Distribution

The transport and distribution of 7-Methoxybenzofuran-2-carbonitrile within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its biological activity . Understanding the transport and distribution mechanisms can help optimize the delivery and efficacy of 7-Methoxybenzofuran-2-carbonitrile.

Subcellular Localization

The subcellular localization of 7-Methoxybenzofuran-2-carbonitrile is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . For instance, benzofuran derivatives may localize to mitochondria, influencing mitochondrial function and cellular metabolism .

Eigenschaften

IUPAC Name |

7-methoxy-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBYXKAZUXVYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305423 | |

| Record name | 7-methoxybenzo(b)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35351-49-6 | |

| Record name | 35351-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methoxybenzo(b)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.